1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile
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Overview
Description
1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile is a heterocyclic compound with the molecular formula C5H4N4O2. It is a derivative of pyrazole, characterized by the presence of a nitro group at the 4-position, a methyl group at the 1-position, and a cyano group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-nitro-3-oxobutanenitrile with hydrazine derivatives. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxyl group under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide or other strong bases.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Reduction: 1-Methyl-4-amino-1H-pyrazole-3-carbonitrile.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Oxidation: 1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of advanced materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile in biological systems involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The cyano group can also participate in interactions with enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitro-1H-pyrazole: Similar structure but lacks the cyano group.
4-Nitro-1H-pyrazole-3-carbonitrile: Similar structure but lacks the methyl group.
1-Methyl-4-nitro-1H-pyrazole-3-carboxylic acid: Similar structure but has a carboxyl group instead of a cyano group
Uniqueness
1-Methyl-4-nitro-1H-pyrazole-3-carbonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the nitro and cyano groups allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications .
Properties
IUPAC Name |
1-methyl-4-nitropyrazole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c1-8-3-5(9(10)11)4(2-6)7-8/h3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTSLZIUHFKPMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C#N)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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